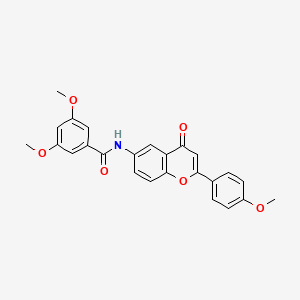
3,5-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide” is a chemical compound with the molecular formula C16H17NO4 . It is a derivative of the anti-obesity substance resveratrol . The compound has been studied for its adipogenesis-suppressing effect in 3T3-L1 cells .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI string:InChI=1S/C16H17NO4/c1-19-13-6-4-12 (5-7-13)17-16 (18)11-8-14 (20-2)10-15 (9-11)21-3/h4-10H,1-3H3, (H,17,18) . The compound has a molecular weight of 287.31 g/mol . Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . Its exact mass is 287.11575802 g/mol , and its monoisotopic mass is also 287.11575802 g/mol . The topological polar surface area of the compound is 56.8 Ų .Scientific Research Applications
- Researchers have explored the antioxidant potential of this compound. In vitro studies have demonstrated its ability to scavenge free radicals and chelate metal ions . Its antioxidant properties make it relevant for applications in health supplements, cosmetics, and food preservation.
- In vitro antibacterial assays revealed that some synthesized benzamide compounds, including this one, exhibit inhibitory activity against both gram-positive and gram-negative bacteria . This finding suggests potential applications in developing novel antibacterial agents.
- Benzamides, including derivatives like this compound, have been used in drug discovery. Their diverse chemical structures make them attractive candidates for designing new pharmaceuticals . Researchers explore their potential as anti-tumor, anti-microbial, and anti-inflammatory agents.
- Amide compounds find applications beyond medicine. Industries such as plastics, rubber, paper, and agriculture utilize amides . This compound’s unique structure may contribute to innovations in these sectors.
- Amides are structural components in biological molecules and proteins. Understanding their behavior can aid in drug design and protein engineering . This compound’s properties may be relevant in these contexts.
- Benzamides serve as intermediates in chemical synthesis. Researchers use them to create more complex molecules . This compound’s synthesis and characterization contribute to the broader field of organic chemistry.
Antioxidant Activity
Antibacterial Properties
Drug Discovery
Industrial Applications
Biological Molecules and Proteins
Chemical Intermediates
Mechanism of Action
The compound has been shown to suppress adipogenesis in 3T3-L1 cells . It effectively suppressed the hormone-induced differentiation of 3T3-L1 cells, compared to resveratrol at the same concentration, and reduced the protein expression of fatty acid synthase and acetyl-CoA carboxylase . In addition, it was observed to decrease the PPAR-gamma transcription activity, which was increased by rosiglitazone, in a concentration-dependent manner .
properties
IUPAC Name |
3,5-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-18-7-4-15(5-8-18)24-14-22(27)21-12-17(6-9-23(21)32-24)26-25(28)16-10-19(30-2)13-20(11-16)31-3/h4-14H,1-3H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTUMTWOYDSDDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2378242.png)
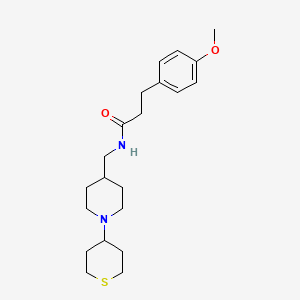
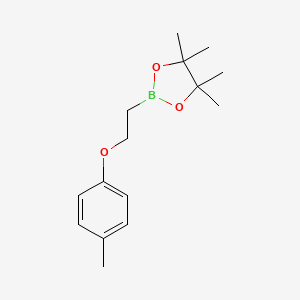
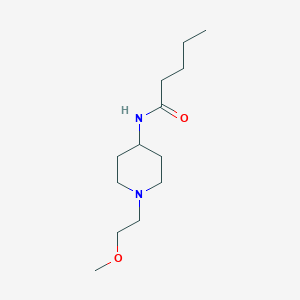
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2378250.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2378251.png)

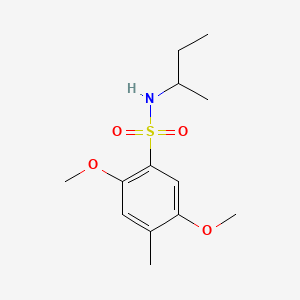
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2378255.png)
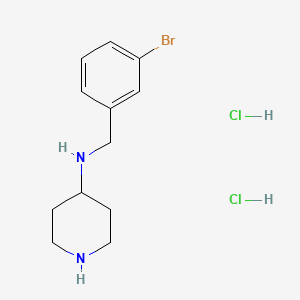
![ethyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2378258.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2378260.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2378264.png)
![N~1~-(2,4-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2378265.png)